azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has shown potential in scientific research.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into heterocyclic compounds has demonstrated the synthesis of derivatives involving azepine, pyrazole, and isoxazole frameworks. One study describes the preparation of various heterocyclic derivatives by reacting 2-aminobenzaldehyde with salicylaldehyde to obtain azo compounds, which are further processed to yield compounds including azepine and pyrazole derivatives. This research provides a foundation for understanding the synthetic pathways and potential applications of azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone in the development of novel heterocyclic compounds with potential therapeutic or material science applications (Adnan, Hassan, & Thamer, 2014).
Photolysis Studies
Another aspect of scientific research involving azepine derivatives focuses on photolysis studies. The photolysis of aryl azides bearing electron-withdrawing substituents has been explored, revealing the formation of azepine compounds under specific conditions. This research contributes to our understanding of the chemical behavior of azepine derivatives under light exposure and could inform the development of light-sensitive materials or chemical processes involving azepine-based compounds (Purvis, Smalley, Suschitzky, & Alkhader, 1984).
Molecular Recognition Studies
Furthermore, the optical resolution of racemic hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine using tartaric acid derivatives as resolving agents exemplifies the importance of molecular recognition in chemistry. This study showcases the potential of azepine derivatives in chiral resolution processes, which are crucial in the pharmaceutical industry for the production of enantiomerically pure compounds. The investigation into the supramolecular interactions between azepine derivatives and resolving agents can advance our understanding of molecular recognition mechanisms (Tomori, Yoshihara, & Ogura, 1996).
properties
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-7-5-17(6-8-18)16-30-21-15-28(20-11-9-19(25)10-12-20)26-22(21)23(29)27-13-3-1-2-4-14-27/h5-12,15H,1-4,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENSKUMNDWUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.